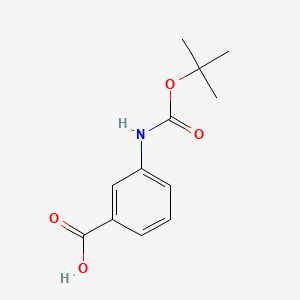
Ácido Boc-3-aminobenzoico
Descripción general
Descripción
Boc-3-aminobenzoic acid, also known as 3-[(tert-butoxycarbonyl)amino]benzoic acid, is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol. It is an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents. This compound is also used in the preparation of conformationally-constrained cyclic peptides with biarylamine linkers.
Aplicaciones Científicas De Investigación
Boc-3-aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds and in the preparation of cyclic peptides.
Biology: It is used in the study of enzyme inhibitors and as a building block for peptide synthesis.
Medicine: It is involved in the development of therapeutic agents and inhibitors.
Industry: It is used in the production of conformationally-constrained cyclic peptides with biarylamine linkers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-aminobenzoic acid typically involves the reaction of 3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane under ice cooling conditions . The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of Boc-3-aminobenzoic acid can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Boc-3-aminobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 3-aminobenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection.
Major Products:
Substitution Reactions: The major products are substituted benzoic acid derivatives.
Deprotection Reactions: The major product is 3-aminobenzoic acid.
Mecanismo De Acción
The primary mechanism of action of Boc-3-aminobenzoic acid in pharmaceuticals is its ability to temporarily protect the amino group, preventing unwanted reactions during the synthesis process . This protection allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules.
Comparación Con Compuestos Similares
- Boc-2-aminobenzoic acid
- Boc-4-aminobenzoic acid
- Boc-5-aminobenzoic acid
Comparison: Boc-3-aminobenzoic acid is unique due to its specific position of the Boc-protected amino group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to Boc-2-aminobenzoic acid and Boc-4-aminobenzoic acid, Boc-3-aminobenzoic acid offers different steric and electronic properties, making it suitable for specific synthetic applications .
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPAUOFSCLCQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111331-82-9 | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
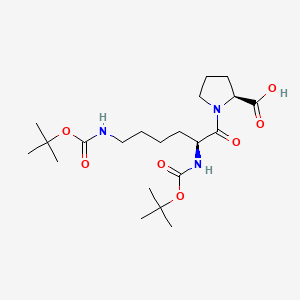

![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)
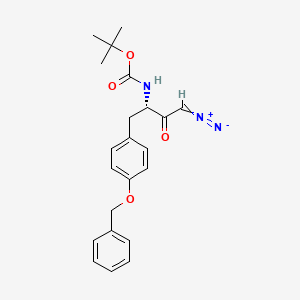
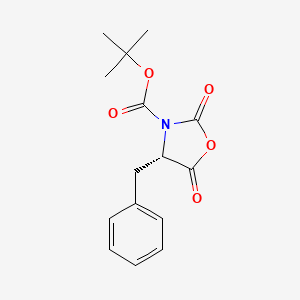


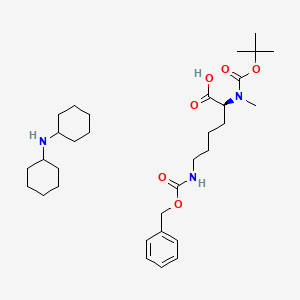
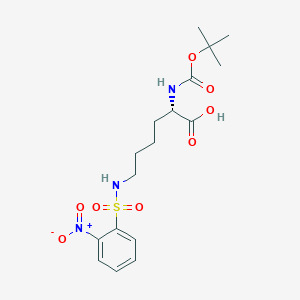
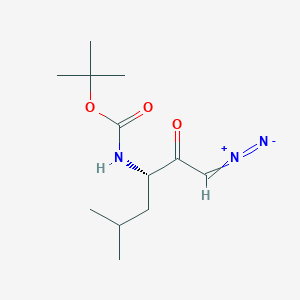
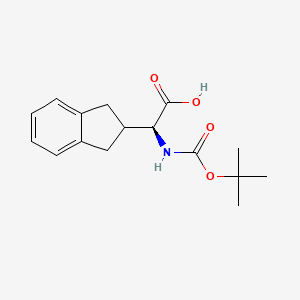

![N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B613677.png)
